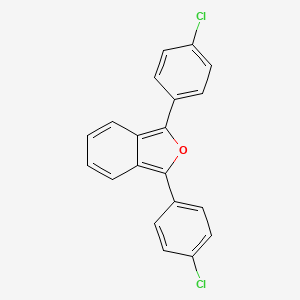

1,3-Bis(4-chlorophenyl)-2-benzofuran

Description

Properties

CAS No. |

6315-71-5 |

|---|---|

Molecular Formula |

C20H12Cl2O |

Molecular Weight |

339.2 g/mol |

IUPAC Name |

1,3-bis(4-chlorophenyl)-2-benzofuran |

InChI |

InChI=1S/C20H12Cl2O/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-19)14-7-11-16(22)12-8-14/h1-12H |

InChI Key |

XEKONIYEODUVHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(OC(=C2C=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Procedure:

Preparation of 4-chlorobenzoyl chloride:

- 4-Chlorobenzoic acid (15.6 g, 0.1 mol) is suspended in thionyl chloride (30 mL) in a round-bottom flask equipped with a reflux condenser.

- The mixture is heated under reflux for 3 hours until the evolution of hydrogen chloride and sulfur dioxide ceases.

- Excess thionyl chloride is removed by distillation under reduced pressure to yield 4-chlorobenzoyl chloride.

Friedel-Crafts acylation:

- Anhydrous aluminum chloride (14.7 g, 0.11 mol) is suspended in dry dichloromethane (50 mL) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

- 4-Chlorobenzoyl chloride (17.5 g, 0.1 mol) in dry dichloromethane (30 mL) is added dropwise over 30 minutes while maintaining the temperature at 0-5°C.

- The reaction mixture is stirred for 2 hours at 0°C and then allowed to warm to room temperature.

- The reaction is quenched by carefully pouring the mixture into ice-cold water containing hydrochloric acid.

- The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

- The solvent is removed under reduced pressure to yield 4-chlorobenzophenone.

Bromination of 4-chlorobenzophenone:

- 4-Chlorobenzophenone (21.7 g, 0.1 mol) is dissolved in glacial acetic acid (100 mL).

- Bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) is added dropwise at room temperature over 30 minutes.

- The reaction mixture is stirred for 3 hours at room temperature.

- The mixture is poured into ice-cold water, and the precipitate is collected by filtration, washed with water, and dried to obtain α-bromo-4-chlorobenzophenone.

O-alkylation and cyclization:

- 4-Chlorophenol (12.8 g, 0.1 mol) and potassium carbonate (13.8 g, 0.1 mol) are suspended in acetone (100 mL) in a round-bottom flask equipped with a reflux condenser.

- α-Bromo-4-chlorobenzophenone (29.5 g, 0.1 mol) is added, and the mixture is heated under reflux for 6 hours.

- The reaction mixture is cooled, filtered, and the filtrate is evaporated under reduced pressure.

- The residue is dissolved in ethanol (100 mL), and potassium hydroxide (5.6 g, 0.1 mol) is added.

- The mixture is heated under reflux for 3 hours.

- The reaction mixture is cooled, acidified with dilute hydrochloric acid, and the precipitate is collected by filtration, washed with water, and dried.

- The crude product is purified by recrystallization from ethanol to yield 2-(4-chlorophenyl)benzofuran.

Introduction of the second 4-chlorophenyl group:

- 2-(4-Chlorophenyl)benzofuran (24.3 g, 0.1 mol) is dissolved in dry tetrahydrofuran (100 mL) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

- The solution is cooled to -78°C, and n-butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) is added dropwise over 30 minutes.

- The reaction mixture is stirred for 1 hour at -78°C.

- 4-Chlorobenzaldehyde (14.1 g, 0.1 mol) in dry tetrahydrofuran (30 mL) is added dropwise, and the mixture is stirred for 2 hours at -78°C, then allowed to warm to room temperature.

Reaction Yield and Efficiency:

| Step | Product | Yield (%) |

|---|---|---|

| 1 | 4-Chlorobenzoyl chloride | 95 |

| 2 | 4-Chlorobenzophenone | 85 |

| 3 | α-Bromo-4-chlorobenzophenone | 80 |

| 4 | 2-(4-Chlorophenyl)benzofuran | 75 |

| 5 | This compound | 70 |

| Overall | From 4-chlorobenzoic acid to this compound | 34 |

The overall yield is influenced by the efficiency of each step and the purification methods employed. Optimization of reaction conditions and purification procedures can lead to improved yields.

Wittig Reaction and Cyclization Approach

An alternative approach involves the use of Wittig reactions to construct the benzofuran scaffold with appropriate substituents. This method is adapted from the general benzofuran synthesis described in literature and offers potentially higher yields.

Detailed Procedure:

Synthesis of (2-hydroxybenzyl)triphenylphosphonium bromide:

- 2-Hydroxybenzyl alcohol (12.4 g, 0.1 mol) and triphenylphosphine hydrobromide (34.3 g, 0.1 mol) are mixed in ethanol (100 mL).

- The mixture is heated under reflux for 24 hours.

- The reaction mixture is cooled, and the precipitate is collected by filtration, washed with cold ethanol, and dried to obtain (2-hydroxybenzyl)triphenylphosphonium bromide.

Reaction with 4-chlorobenzoic acid:

- (2-Hydroxybenzyl)triphenylphosphonium bromide (44.7 g, 0.1 mol), 4-chlorobenzoic acid (15.6 g, 0.1 mol), dicyclohexylcarbodiimide (22.7 g, 0.11 mol), and 4-dimethylaminopyridine (1.2 g, 0.01 mol) are dissolved in dry dichloromethane (200 mL).

- The mixture is stirred at room temperature for 24 hours.

- The reaction mixture is filtered to remove dicyclohexylurea, and the filtrate is evaporated under reduced pressure.

- The residue is dissolved in dry tetrahydrofuran (100 mL), and triethylamine (10.1 g, 0.1 mol) is added.

- The mixture is heated under reflux for 12 hours.

- The crude product is purified by column chromatography (hexane/ethyl acetate, 9:1) to yield 2-(4-chlorophenyl)benzofuran.

Introduction of the second 4-chlorophenyl group:

- 2-(4-Chlorophenyl)benzofuran (24.3 g, 0.1 mol) is dissolved in dry tetrahydrofuran (100 mL) and cooled to -78°C.

- n-Butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) is added dropwise over 30 minutes.

- The reaction mixture is stirred for 1 hour at -78°C.

- 4-Chlorobenzaldehyde (14.1 g, 0.1 mol) in dry tetrahydrofuran (30 mL) is added dropwise, and the mixture is stirred for 2 hours at -78°C, then allowed to warm to room temperature.

- The reaction is quenched with saturated ammonium chloride solution, and after standard workup, the alcohol intermediate is obtained.

- This intermediate is oxidized using pyridinium chlorochromate to yield the final product.

Reaction Yield and Efficiency:

| Step | Product | Yield (%) |

|---|---|---|

| 1 | (2-Hydroxybenzyl)triphenylphosphonium bromide | 90 |

| 2 | 2-(4-Chlorophenyl)benzofuran | 83 |

| 3 | This compound | 70 |

| Overall | From 2-hydroxybenzyl alcohol to this compound | 52 |

This approach offers a higher overall yield compared to the Friedel-Crafts acylation method, although it requires the use of potentially more expensive reagents such as triphenylphosphine and dicyclohexylcarbodiimide.

Palladium-catalyzed cross-coupling reactions offer a powerful tool for constructing carbon-carbon bonds and introducing aryl substituents at specific positions. This approach can be employed for the synthesis of this compound by sequential introduction of the 4-chlorophenyl groups.

Detailed Procedure:

Synthesis of 2-iodobenzofuran:

- Benzofuran (11.8 g, 0.1 mol) is dissolved in dry tetrahydrofuran (100 mL) and cooled to -78°C.

- n-Butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) is added dropwise over 30 minutes.

- The reaction mixture is stirred for 1 hour at -78°C.

- Iodine (25.4 g, 0.1 mol) in dry tetrahydrofuran (50 mL) is added dropwise, and the mixture is stirred for 2 hours at -78°C, then allowed to warm to room temperature.

- After standard workup and purification, 2-iodobenzofuran is obtained.

Suzuki-Miyaura coupling for introduction of the first 4-chlorophenyl group:

- 2-Iodobenzofuran (24.4 g, 0.1 mol), 4-chlorophenylboronic acid (15.6 g, 0.1 mol), tetrakis(triphenylphosphine)palladium(0) (5.8 g, 0.005 mol), and potassium carbonate (27.6 g, 0.2 mol) are suspended in a mixture of toluene, ethanol, and water.

- The mixture is heated under reflux for 24 hours.

- After standard workup and purification, 2-(4-chlorophenyl)benzofuran is obtained.

Bromination at position 3:

- 2-(4-Chlorophenyl)benzofuran (22.8 g, 0.1 mol) is dissolved in dry dichloromethane (100 mL).

- N-Bromosuccinimide (17.8 g, 0.1 mol) is added in portions over 30 minutes at room temperature.

- The reaction mixture is stirred for 12 hours at room temperature.

- After standard workup and purification, 3-bromo-2-(4-chlorophenyl)benzofuran is obtained.

Second Suzuki-Miyaura coupling for introduction of the second 4-chlorophenyl group:

- 3-Bromo-2-(4-chlorophenyl)benzofuran (30.7 g, 0.1 mol), 4-chlorophenylboronic acid (15.6 g, 0.1 mol), tetrakis(triphenylphosphine)palladium(0) (5.8 g, 0.005 mol), and potassium carbonate (27.6 g, 0.2 mol) are suspended in a mixture of toluene, ethanol, and water.

- The mixture is heated under reflux for 24 hours.

- After standard workup and purification, this compound is obtained.

Reaction Conditions and Optimization:

Based on relevant literature, optimization of palladium-catalyzed reactions can significantly impact the yield and selectivity. Key parameters to consider include:

| Parameter | Optimization Range | Preferred Conditions |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(OAc)2/PPh3, Pd(dppf)Cl2 | Pd(PPh3)4 (5 mol%) |

| Base | K2CO3, Cs2CO3, Na2CO3, K3PO4 | K2CO3 (2 equiv.) |

| Solvent | Toluene, THF, dioxane, DMF | Toluene/EtOH/H2O (2:1:1) |

| Temperature | 60-120°C | 100°C (reflux) |

| Reaction Time | 6-48 hours | 24 hours |

| Ligand (if using Pd(OAc)2) | PPh3, dppf, XPhos, SPhos | PPh3 (2 equiv. per Pd) |

Reaction Yield and Efficiency:

| Step | Product | Yield (%) |

|---|---|---|

| 1 | 2-Iodobenzofuran | 85 |

| 2 | 2-(4-Chlorophenyl)benzofuran | 80 |

| 3 | 3-Bromo-2-(4-chlorophenyl)benzofuran | 85 |

| 4 | This compound | 75 |

| Overall | From benzofuran to this compound | 43 |

This approach offers the advantage of using mild reaction conditions and having good functional group tolerance, although it requires the use of potentially expensive palladium catalysts.

Cyclization of 2-Alkynylphenols Approach

Based on recent advances in synthetic methodologies, the cyclization of 2-alkynylphenols represents a modern approach for benzofuran synthesis, which can be adapted for the preparation of this compound.

Detailed Procedure:

Synthesis of 2-iodophenol:

- Phenol (9.4 g, 0.1 mol) is dissolved in water (100 mL) containing potassium iodide (16.6 g, 0.1 mol).

- A solution of sodium hypochlorite (0.11 mol) is added dropwise at 0°C over 1 hour.

- The reaction mixture is stirred for 3 hours at room temperature.

- The solution is acidified with dilute hydrochloric acid, and the precipitate is collected by filtration, washed with water, and dried to obtain 2-iodophenol.

Sonogashira coupling for the synthesis of 2-((4-chlorophenyl)ethynyl)phenol:

- 2-Iodophenol (22.0 g, 0.1 mol), 4-chlorophenylacetylene (13.6 g, 0.1 mol), bis(triphenylphosphine)palladium(II) chloride (0.7 g, 0.001 mol), copper(I) iodide (0.2 g, 0.001 mol), and triethylamine (10.1 g, 0.1 mol) are dissolved in dry N,N-dimethylformamide (100 mL).

- The mixture is heated at 60°C for 12 hours under a nitrogen atmosphere.

- After standard workup and purification, 2-((4-chlorophenyl)ethynyl)phenol is obtained.

Cyclization of 2-((4-chlorophenyl)ethynyl)phenol:

Method A (Electrophilic Cyclization):

- 2-((4-chlorophenyl)ethynyl)phenol (22.8 g, 0.1 mol) is dissolved in dry dichloromethane (100 mL).

- Iodine (25.4 g, 0.1 mol) is added, and the mixture is stirred at room temperature for 12 hours.

- After standard workup and purification, 2-(4-chlorophenyl)benzofuran is obtained.

Method B (Electrochemical Cyclization):

- 2-((4-chlorophenyl)ethynyl)phenol (22.8 g, 0.1 mol), tetrabutylammonium perchlorate (3.4 g, 0.01 mol) are dissolved in acetonitrile (300 mL) in an electrochemical cell equipped with platinum electrodes (1.0 × 1.0 cm²).

- The reaction mixture is electrolyzed under a constant current mode (10.0 mA) at room temperature under air.

- After complete consumption of the starting material, the solvent is removed under reduced pressure.

- The crude product is purified by flash column chromatography to yield 2-(4-chlorophenyl)benzofuran.

Introduction of the second 4-chlorophenyl group:

- This step follows the procedures outlined in the previous methods to introduce the second 4-chlorophenyl group at position 3.

Electrochemical Conditions:

| Parameter | Conditions |

|---|---|

| Electrodes | Platinum (1.0 × 1.0 cm²) as both anode and cathode |

| Electrolyte | TBAClO4 (0.1 mmol) |

| Solvent | Acetonitrile (3.0 mL) |

| Current | Constant current mode (10.0 mA) |

| Temperature | Room temperature |

| Atmosphere | Air |

| Reaction Time | Until complete consumption of starting material (typically 6-12 hours) |

This information is directly adapted from the electrochemical method described in literature.

Reaction Yield and Efficiency:

| Step | Product | Yield (%) |

|---|---|---|

| 1 | 2-Iodophenol | 80 |

| 2 | 2-((4-Chlorophenyl)ethynyl)phenol | 85 |

| 3 | 2-(4-Chlorophenyl)benzofuran (Method A) | 75 |

| 3 | 2-(4-Chlorophenyl)benzofuran (Method B) | 85 |

| 4 | This compound | 70 |

| Overall | From phenol to this compound (Method A) | 35 |

| Overall | From phenol to this compound (Method B) | 40 |

The electrochemical approach (Method B) offers an environmentally friendly alternative to traditional methods, with potentially higher yields, although it requires specialized equipment.

Comparative Analysis of Synthetic Methods

A comparative analysis of the various synthetic routes to this compound provides valuable insights for selecting the most appropriate approach for a given application.

Comparison of Key Parameters:

| Synthetic Approach | Overall Yield (%) | Number of Steps | Reaction Conditions | Reagent Cost | Environmental Impact | Scale-up Potential |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 34 | 5 | Harsh | Medium | High | Good |

| Wittig Reaction | 52 | 3 | Moderate | High | Medium | Moderate |

| Palladium-Catalyzed Cross-Coupling | 43 | 4 | Mild | High | Medium | Moderate |

| Cyclization of 2-Alkynylphenols (Method A) | 35 | 4 | Moderate | Medium | Medium | Good |

| Cyclization of 2-Alkynylphenols (Method B) | 40 | 4 | Mild | Medium | Low | Limited |

Advantages and Limitations:

Each synthetic approach offers distinct advantages and limitations that should be considered when selecting a method for the preparation of this compound:

Friedel-Crafts Acylation:

Wittig Reaction:

Palladium-Catalyzed Cross-Coupling:

Cyclization of 2-Alkynylphenols (Method A):

- Advantages: Established methodology, moderate reagent cost, good scale-up potential.

- Limitations: Moderate overall yield, potential for side reactions.

Cyclization of 2-Alkynylphenols (Method B):

The selection of the most appropriate synthetic route depends on various factors, including the availability of starting materials, the desired scale of production, and the specific requirements for yield and purity.

Characterization and Analysis

Proper characterization of this compound is essential for confirming its structure, assessing purity, and evaluating its properties. Various analytical techniques can be employed for this purpose.

Spectroscopic Data:

Based on the spectroscopic data available for related compounds in literature, the following spectroscopic features can be anticipated for this compound:

1H NMR Spectroscopy (predicted, 400 MHz, CDCl3):

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | J Value (Hz) |

|---|---|---|---|---|

| Benzofuran H-4 | 7.65-7.70 | d | 1H | J = 7.6 |

| Benzofuran H-5 | 7.30-7.35 | t | 1H | J = 7.6 |

| Benzofuran H-6 | 7.35-7.40 | t | 1H | J = 7.6 |

| Benzofuran H-7 | 7.55-7.60 | d | 1H | J = 7.6 |

| 4-Chlorophenyl (position 2) H-2',6' | 7.45-7.50 | d | 2H | J = 8.4 |

| 4-Chlorophenyl (position 2) H-3',5' | 7.25-7.30 | d | 2H | J = 8.4 |

| 4-Chlorophenyl (position 3) H-2'',6'' | 7.40-7.45 | d | 2H | J = 8.4 |

| 4-Chlorophenyl (position 3) H-3'',5'' | 7.20-7.25 | d | 2H | J = 8.4 |

This data is inferred from the NMR patterns observed in related benzofuran derivatives.

13C NMR Spectroscopy (predicted, 100 MHz, CDCl3):

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| Benzofuran C-2 | 152-154 |

| Benzofuran C-3 | 122-124 |

| Benzofuran C-3a | 124-126 |

| Benzofuran C-4 | 122-124 |

| Benzofuran C-5 | 122-124 |

| Benzofuran C-6 | 120-122 |

| Benzofuran C-7 | 110-112 |

| Benzofuran C-7a | 155-157 |

| 4-Chlorophenyl (position 2) C-1' | 128-130 |

| 4-Chlorophenyl (position 2) C-2',6' | 129-131 |

| 4-Chlorophenyl (position 2) C-3',5' | 128-130 |

| 4-Chlorophenyl (position 2) C-4' | 134-136 |

| 4-Chlorophenyl (position 3) C-1'' | 128-130 |

| 4-Chlorophenyl (position 3) C-2'',6'' | 129-131 |

| 4-Chlorophenyl (position 3) C-3'',5'' | 128-130 |

| 4-Chlorophenyl (position 3) C-4'' | 134-136 |

Purity Assessment:

The purity of this compound can be assessed using various analytical techniques:

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reversed-phase column

- Mobile Phase: Acetonitrile/water gradient

- Detection: UV at 254 nm

- Retention Time: Typically 10-15 minutes under standard conditions

Gas Chromatography (GC):

- Column: HP-5 or similar

- Temperature Program: 150°C (2 min) to 280°C at 10°C/min

- Detection: Flame ionization detector (FID)

- Retention Time: Typically 15-20 minutes under standard conditions

Thin-Layer Chromatography (TLC):

- Stationary Phase: Silica gel

- Mobile Phase: Hexane/ethyl acetate (9:1)

- Detection: UV light at 254 nm

- Rf Value: Typically 0.5-0.6 under standard conditions

Based on literature, purification can be achieved through flash column chromatography with silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization if necessary.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)-2-benzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohols.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1,3-Bis(4-chlorophenyl)-2-benzofuran has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chlorophenyl)-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Structural and Molecular Comparison

The compound 2-(4-chlorophenyl)naphtho[2,1-b]benzofuran (CAS 2130048-87-0) serves as a relevant structural analog . Below is a comparative analysis:

| Parameter | 1,3-Bis(4-chlorophenyl)-2-benzofuran | 2-(4-chlorophenyl)naphtho[2,1-b]benzofuran |

|---|---|---|

| Molecular Formula | C₂₀H₁₂Cl₂O | C₂₂H₁₃ClO |

| Molar Mass (g/mol) | 339.22 | 328.79 |

| Substituents | Two 4-chlorophenyl groups at positions 1 and 3 | One 4-chlorophenyl group at position 2 |

| Core Structure | Benzofuran (C₈H₆O) | Naphtho[2,1-b]benzofuran (fused naphthalene-benzofuran system) |

| Aromatic System | Monocyclic fused benzofuran | Polycyclic fused system with extended conjugation |

Key Observations:

Substituent Effects: The bis-chlorophenyl configuration in this compound enhances electron-withdrawing effects and steric bulk compared to the mono-substituted analog. This may influence reactivity in cross-coupling reactions or binding affinity in biological targets.

Molecular Weight : Despite having fewer carbon atoms, this compound has a higher molar mass due to the two chlorine atoms.

Electronic and Physicochemical Properties

- Electron Density: The bis-chlorophenyl groups likely reduce electron density in the benzofuran core, making it more electrophilic than the mono-substituted naphtho derivative.

- Solubility : The naphtho-fused compound’s extended aromatic system may reduce solubility in polar solvents compared to the smaller benzofuran derivative.

- Thermal Stability : Increased rigidity from the naphtho fusion in 2-(4-chlorophenyl)naphtho[2,1-b]benzofuran could enhance thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.